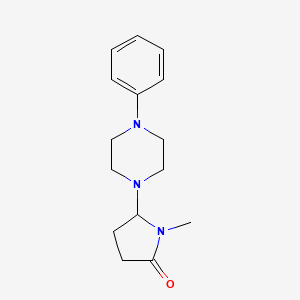
1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮是一种复杂的有机化合物 , 由于其独特的结构性质和潜在应用, 在各个科学领域引起了人们的兴趣。该化合物具有一个被苯基哌嗪部分取代的吡咯烷酮核心, 使其成为药物化学和药理学研究的课题。
准备方法
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯烷酮核的形成: 这可以通过在受控条件下适当前体的环化来实现。
哌嗪部分的引入: 苯基哌嗪基团是通过亲核取代反应引入的, 通常使用诸如苯基哌嗪和合适的离去基团之类的试剂。
甲基化: 最后一步涉及吡咯烷酮环的甲基化, 这可以通过使用甲基化试剂(如碘甲烷)来完成。
工业生产方法可能涉及优化这些步骤以提高产率和纯度, 通常使用催化剂和特定的反应条件来简化过程。
化学反应分析
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮经历各种化学反应, 包括:
氧化: 这种化合物可以用高锰酸钾或三氧化铬等氧化剂氧化, 导致形成相应的氧化产物。
还原: 还原反应可以用氢化铝锂等还原剂进行, 导致形成还原衍生物。
取代: 该化合物可以进行亲核或亲电取代反应, 取决于所用试剂和条件。常见的试剂包括卤素、烷基化剂和亲核试剂。
从这些反应中形成的主要产物取决于所采用的具体条件和试剂, 但它们通常涉及对吡咯烷酮或哌嗪部分的修饰。
科学研究应用
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的构建块, 以及在各种有机反应中作为试剂。
生物学: 该化合物因其潜在的生物活性而受到研究, 包括与酶和受体的相互作用。
医学: 正在进行的研究探索其作为治疗剂的潜力, 特别是在治疗神经和精神疾病方面。
工业: 它在开发新材料以及作为药物生产中的中间体方面发挥作用。
作用机制
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮的作用机制涉及其与特定分子靶标(如受体或酶)的相互作用。苯基哌嗪部分已知与神经递质受体相互作用, 可能调节其活性。确切的途径和靶标取决于其使用的具体情况, 但它通常涉及与关键蛋白质结合并改变其功能。
相似化合物的比较
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮可以与其他类似化合物进行比较, 例如:
1-甲基-4-苯基哌嗪: 这种化合物与苯基哌嗪部分共享, 但缺乏吡咯烷酮核心。
2-吡咯烷酮衍生物: 可以根据其结构和功能相似性比较诸如2-吡咯烷酮本身或其各种取代衍生物之类的化合物。
1-甲基-5-(4-苯基-1-哌嗪基)-2-吡咯烷酮的独特性在于其组合的结构特征, 这赋予了其独特的化学和生物性质。
属性
CAS 编号 |
91703-31-0 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC 名称 |
1-methyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c1-16-14(7-8-15(16)19)18-11-9-17(10-12-18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI 键 |
WREFBHXALDMRJV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















